molecular formula C24H18ClN3O4S B3695081 2-CHLORO-4-(3-{[4,6-DIOXO-1-PHENYL-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID

2-CHLORO-4-(3-{[4,6-DIOXO-1-PHENYL-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID

Cat. No.: B3695081
M. Wt: 479.9 g/mol
InChI Key: WJXDVSAQHFNZNH-YBFXNURJSA-N
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Description

2-Chloro-4-(3-{[4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidinylidene moiety, a pyrrole ring, and a benzoic acid group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(3-{[4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrimidinylidene moiety: This can be achieved through the condensation of appropriate starting materials under controlled conditions.

    Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via cyclization reactions involving suitable precursors.

    Coupling reactions: The pyrimidinylidene and pyrrole intermediates are then coupled with a benzoic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-{[4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-4-(3-{[4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-(3-{[4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(3-{[4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the dimethyl substitution on the pyrrole ring.

    4-(3-{[4,6-Dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the chloro substitution on the benzoic acid ring.

Uniqueness

The uniqueness of 2-chloro-4-(3-{[4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid lies in its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-4-[3-[(E)-(4,6-dioxo-1-phenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O4S/c1-13-10-15(14(2)27(13)17-8-9-18(23(31)32)20(25)12-17)11-19-21(29)26-24(33)28(22(19)30)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,31,32)(H,26,29,33)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDVSAQHFNZNH-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)C(=O)O)Cl)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)C(=O)O)Cl)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-4-(3-{[4,6-DIOXO-1-PHENYL-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 2
2-CHLORO-4-(3-{[4,6-DIOXO-1-PHENYL-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 3
2-CHLORO-4-(3-{[4,6-DIOXO-1-PHENYL-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 4
2-CHLORO-4-(3-{[4,6-DIOXO-1-PHENYL-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 5
2-CHLORO-4-(3-{[4,6-DIOXO-1-PHENYL-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
2-CHLORO-4-(3-{[4,6-DIOXO-1-PHENYL-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID

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